{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene
CAS No.:
Cat. No.: VC17744222
Molecular Formula: C14H21ClO
Molecular Weight: 240.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClO |
|---|---|
| Molecular Weight | 240.77 g/mol |
| IUPAC Name | [2-(chloromethyl)-2,3-dimethylbutoxy]methylbenzene |
| Standard InChI | InChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
| Standard InChI Key | HURSFUJTQWBCGE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(COCC1=CC=CC=C1)CCl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The IUPAC name of this compound, [2-(chloromethyl)-2,3-dimethylbutoxy]methylbenzene, systematically describes its structure: a benzene ring substituted with a methyl group connected via an ether linkage to a 2-(chloromethyl)-2,3-dimethylbutane chain. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁ClO |
| Molecular Weight | 240.77 g/mol |
| SMILES | CC(C)C(C)(COCC₁=CC=CC=C₁)CCl |
| InChI | InChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
| PubChem CID | 102941010 |
The SMILES string highlights the benzene ring (C₁=CC=CC=C₁) connected via an oxygen atom to a branched alkyl chain containing chlorine. The presence of a chloromethyl group (-CH₂Cl) and two methyl branches introduces steric hindrance, influencing reactivity and physical properties.
Stereochemical Features
The compound’s InChIKey (HURSFUJTQWBCGE-UHFFFAOYSA-N) confirms its unique stereochemistry, with the chloromethyl group positioned on a tertiary carbon adjacent to two methyl groups. This configuration may hinder nucleophilic attack at the chlorine site due to steric effects, a trait critical for predicting its behavior in synthetic pathways.
Synthesis and Manufacturing
Industrial-Scale Production
Reactivity and Chemical Behavior
Electrophilic Aromatic Substitution
The benzene ring may undergo nitration or sulfonation, though the electron-donating ether oxygen could direct electrophiles to the para position relative to the substituent . Halogenation (e.g., bromination) would require Lewis acid catalysts, but the chloromethyl group’s electron-withdrawing effect might deactivate the ring .
Stability and Decomposition
Thermogravimetric analysis (TGA) data are unavailable, but analogous chloromethyl ethers decompose at elevated temperatures, releasing hydrogen chloride (HCl). Storage under inert atmospheres and low temperatures is advisable to prevent hydrolysis or oxidation.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chloromethyl ethers are pivotal in synthesizing antineoplastic agents and antivirals. For example, the chloromethyl group could be replaced with amines to form pharmacologically active secondary amines.
Polymer Chemistry
As a cross-linking agent, this compound could enhance the thermal stability of epoxy resins or polyurethanes. Its branched structure might reduce crystallinity, improving material flexibility.
Agrochemicals
Functionalization via nucleophilic substitution could yield herbicides or insecticides. The benzene ring’s hydrophobicity may enhance lipid membrane penetration in target organisms.
Comparison with Related Compounds
vs. 1-(Chloromethyl)-3-(2,2-dimethylpropyl)benzene
The simpler analog (C₁₂H₁₇Cl) lacks the ether linkage, reducing its molecular weight (196.71 g/mol) and polarity . This decreases solubility in polar solvents but enhances volatility, making it less suitable for polymer applications .
vs. 2,2-Dimethylhexane
The hydrocarbon 2,2-dimethylhexane (C₈H₁₈) shares branched alkyl motifs but lacks functional groups, rendering it inert compared to the chloromethyl ether . Its low boiling point (105.7°C) contrasts with the target compound’s higher thermal stability .
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